

Application Notes and Protocols for UBP141 in In Vitro Slice Electrophysiology

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Compound of Interest		
Compound Name:	UBP141	
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Introduction to UBP141

UBP141 is a selective antagonist for N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1] NMDA receptors are critical players in excitatory synaptic transmission and plasticity, and their dysfunction is implicated in numerous neurological and psychiatric disorders. The diverse subunit composition of NMDA receptors (typically comprising two GluN1 and two GluN2 subunits) gives rise to distinct pharmacological and biophysical properties. **UBP141**'s preference for GluN2C/2D-containing receptors makes it a valuable pharmacological tool to investigate the specific roles of these subunits in neuronal function.

The GluN2C and GluN2D subunits are expressed in specific brain regions and at particular developmental stages, suggesting specialized functions. For instance, GluN2C is predominantly found in the cerebellum, while GluN2D is more diffusely expressed, including in the hippocampus and cortex, particularly during early development. These subunits confer unique properties to the NMDA receptor, such as a lower sensitivity to magnesium block and slower deactivation kinetics.

Mechanism of Action

UBP141 acts as a competitive antagonist at the glutamate binding site of NMDA receptors. Its selectivity for GluN2C and GluN2D subunits allows for the targeted inhibition of a subpopulation of NMDA receptors, enabling the dissection of their contribution to synaptic



events. By blocking the activation of GluN2C/2D-containing NMDA receptors, **UBP141** can be used to study their role in synaptic transmission, integration, and plasticity.

Quantitative Data for UBP141

The following table summarizes the binding affinities of **UBP141** for different NMDA receptor subunits, providing a quantitative basis for its selectivity.

NMDA Receptor Subunit	Kd (μM)	Ki (nM)
GluN2A	14.2[1]	14190[2]
GluN2B	19.3[1]	-
GluN2C	2.8[1]	-
GluN2D	4.2[1]	-

Experimental Protocols

This section provides a detailed protocol for utilizing **UBP141** in in vitro brain slice electrophysiology experiments.

Brain Slice Preparation

Materials:

- Animal model (e.g., mouse or rat)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Dissection tools (scissors, forceps)
- Vibrating microtome (vibratome)
- · Petri dishes
- Carbogen gas (95% O2 / 5% CO2)
- Ice-cold NMDG-based slicing solution (see table below)



• Artificial cerebrospinal fluid (aCSF) for recovery and recording (see table below)

Solutions:

NMDG 92 HCI 92 KCI 2.5 NaH2PO4 1.25 NaHCO3 30 HEPES 20 Glucose 25 Thiourea 2 Sodium L-ascorbate 5 Sodium pyruvate 3 MgSO4 10	NMDG Slicing Solution	Concentration (mM)
KCI 2.5 NaH2PO4 1.25 NaHCO3 30 HEPES 20 Glucose 25 Thiourea 2 Sodium L-ascorbate 5 Sodium pyruvate 3	NMDG	92
NaH2PO4 1.25 NaHCO3 30 HEPES 20 Glucose 25 Thiourea 2 Sodium L-ascorbate 5 Sodium pyruvate 3	HCI	92
NaHCO330HEPES20Glucose25Thiourea2Sodium L-ascorbate5Sodium pyruvate3	KCI	2.5
HEPES 20 Glucose 25 Thiourea 2 Sodium L-ascorbate 5 Sodium pyruvate 3	NaH2PO4	1.25
Glucose25Thiourea2Sodium L-ascorbate5Sodium pyruvate3	NaHCO3	30
Thiourea 2 Sodium L-ascorbate 5 Sodium pyruvate 3	HEPES	20
Sodium L-ascorbate 5 Sodium pyruvate 3	Glucose	25
Sodium pyruvate 3	Thiourea	2
	Sodium L-ascorbate	5
MgSO4 10	Sodium pyruvate	3
	MgSO4	10
CaCl2 0.5	CaCl2	0.5

Artificial Cerebrospinal Fluid (aCSF)	Concentration (mM)
NaCl	124
KCI	2.5
NaH2PO4	1.25
NaHCO3	26
Glucose	10
MgSO4	1
CaCl2	2



Procedure:

- Anesthetize the animal according to approved institutional protocols.
- Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution to improve tissue viability.
- Rapidly decapitate the animal and dissect the brain, keeping it submerged in ice-cold NMDG solution.
- Mount the brain onto the vibratome stage and prepare coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex) at a thickness of 300-400 μm.
- Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.

Electrophysiological Recording

Equipment:

- · Upright microscope with DIC optics
- Micromanipulators
- Patch-clamp amplifier and data acquisition system
- Perfusion system
- Stimulating electrode
- Recording electrode (borosilicate glass, 3-6 MΩ)

Intracellular Solution (for whole-cell patch-clamp):



Component	Concentration (mM)
K-gluconate	135
KCI	10
HEPES	10
Mg-ATP	4
Na-GTP	0.3
EGTA	0.2

Procedure:

- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
- Identify a target neuron (e.g., pyramidal neuron in the CA1 region of the hippocampus) using DIC optics.
- Approach the neuron with a patch pipette filled with intracellular solution and establish a gigaohm seal (>1 GΩ).
- Rupture the membrane to achieve the whole-cell configuration.
- Allow the cell to stabilize for several minutes before beginning the recording protocol.

Application of UBP141

- Prepare a stock solution of UBP141 in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF on the day of the experiment. A typical working concentration to selectively target GluN2C/2D subunits would be in the low micromolar range (e.g., 5-20 μM), considering its Kd values.[1]
- Establish a stable baseline recording of synaptic responses (e.g., evoked excitatory postsynaptic currents, EPSCs) for at least 10-15 minutes.
- Switch the perfusion to aCSF containing UBP141.



- Record the effects of UBP141 on synaptic transmission for a sufficient duration to observe a stable effect.
- To confirm the reversibility of the drug's effects, perfuse the slice with drug-free aCSF (washout).

Investigating the Role of GluN2C/2D in Synaptic Plasticity

While direct studies on the effect of **UBP141** on long-term potentiation (LTP) and long-term depression (LTD) are limited, studies with the similar GluN2C/2D antagonist UBP145 suggest that the effects may be brain-region specific. In the hippocampus, UBP145 has been shown to partially inhibit LTP, suggesting an involvement of GluN2D-containing NMDA receptors in this form of plasticity.[1][3] Conversely, in the anterior cingulate cortex, UBP145 had no effect on either LTP or LTD.[4]

LTP Induction Protocol (Example):

- Obtain a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) or EPSCs for 20-30 minutes.
- Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
- Record the potentiated responses for at least 60 minutes post-HFS.
- To test the effect of UBP141, perfuse the slice with the antagonist for 15-20 minutes before and during the HFS protocol.

LTD Induction Protocol (Example):

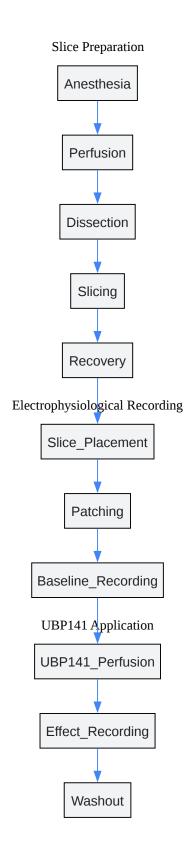
- Obtain a stable baseline of evoked fEPSPs or EPSCs for 20-30 minutes.
- Apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes) to induce LTD.
- Record the depressed responses for at least 60 minutes post-LFS.



• To test the effect of **UBP141**, perfuse the slice with the antagonist for 15-20 minutes before and during the LFS protocol.

Visualizations Experimental Workflow



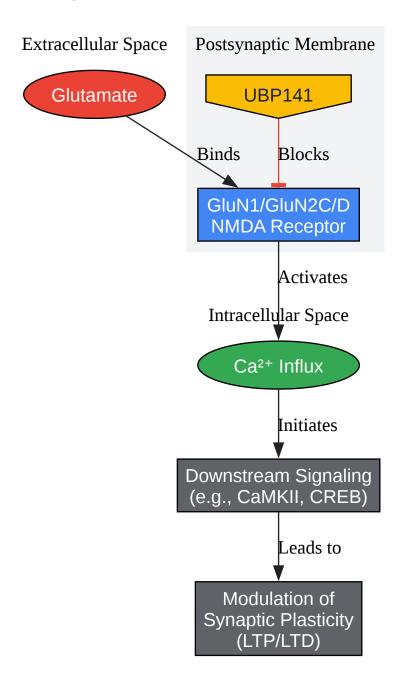


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Caption: Workflow for in vitro slice electrophysiology with UBP141.



Signaling Pathway



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Caption: **UBP141** antagonism of GluN2C/2D-containing NMDA receptor signaling.

Conclusion



UBP141 is a potent and selective antagonist of GluN2C/2D-containing NMDA receptors, making it an invaluable tool for elucidating the specific physiological and pathological roles of these receptor subtypes. The protocols outlined in these application notes provide a framework for utilizing **UBP141** in in vitro slice electrophysiology to investigate its effects on synaptic transmission and plasticity. Given the brain-region-specific expression of GluN2C and GluN2D subunits, **UBP141** can help to unravel the complex and nuanced contributions of different NMDA receptor populations to neuronal circuit function. Further research, particularly direct studies on the effects of **UBP141** on synaptic plasticity in various brain regions, will continue to enhance our understanding of the therapeutic potential of targeting specific NMDA receptor subtypes.

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